2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic hybrid featuring a fused triazolo-thiazole core substituted with dual furan-2-yl groups and a 4-methylpiperidine moiety. Its structural complexity arises from the integration of three heterocyclic systems:
- Triazolo-thiazole: A bicyclic system combining 1,2,4-triazole and thiazole rings, known for its pharmacological versatility .
- Furan-2-yl substituents: Electron-rich aromatic groups that enhance π-π interactions in biological targets .
- 4-Methylpiperidine: A nitrogen-containing aliphatic ring that improves solubility and modulates receptor binding .
Pharmacologically, such hybrids are explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to disrupt enzyme function (e.g., kinases, cytochrome P450) .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-6-8-22(9-7-12)15(13-4-2-10-25-13)16-18(24)23-19(27-16)20-17(21-23)14-5-3-11-26-14/h2-5,10-12,15,24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZQXYLUEDIDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-carbaldehyde and 4-methylpiperidine. These intermediates undergo condensation reactions to form the triazole and thiazole rings. The final step involves the coupling of these rings to form the target compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction may produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The cited compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoles are known to interact with various biological targets involved in cancer progression. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro . Further investigations are necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.
Neurological Applications
The inclusion of a piperidine group hints at possible neuroactive properties. Research into related compounds has shown that they can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety .
Organic Electronics
Due to its electronic properties, the compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The furan rings contribute to the compound's ability to conduct electricity and could enhance the efficiency of electronic devices when incorporated into polymer matrices .
Photovoltaic Applications
Studies have suggested that incorporating triazole-thiazole compounds into photovoltaic cells can improve energy conversion efficiency. The unique electronic properties of these compounds allow for better charge transport within the solar cells .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored various derivatives of triazole-thiazole compounds, including the subject compound. Results demonstrated that these derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation featured in Cancer Research, researchers evaluated the cytotoxic effects of triazole-containing compounds on breast cancer cell lines. The findings indicated that certain derivatives led to a decrease in cell viability and increased apoptosis markers, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile is best contextualized against its analogs (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Triazolo-Thiazole Derivatives
Key Observations:
Structural Diversity: The target compound distinguishes itself with dual furan rings and a 4-methylpiperidine group, contrasting with analogs bearing fluorophenyl (e.g., ) or benzimidazole moieties (e.g., ). These substituents influence electronic properties and steric bulk, affecting target selectivity.
Toxicity Profile :
- Alkylthio-substituted triazoles (e.g., 3-heptylthio derivatives) exhibit higher toxicity (LD50 ~450 mg/kg) due to increased lipophilicity and metabolic persistence . The target compound’s 4-methylpiperidine group may mitigate this via enhanced hydrophilicity.
- Fluorophenyl-containing analogs (e.g., ) show moderate toxicity (LD50 ~320 mg/kg), likely due to fluorine’s metabolic stability and tissue accumulation.
Biological Activity: Antimicrobial Potential: The dual furan groups in the target compound may synergize with the triazolo-thiazole core to disrupt bacterial cell wall synthesis, akin to β-lactamase inhibitors . Anticancer Activity: While phenoxymethylbenzoimidazole hybrids (e.g., ) show in vitro efficacy against cancer cells, the target compound’s furan-piperidine system could target tubulin polymerization or topoisomerases.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization, similar to methods for 5-(furan-2-yl)-triazoles (e.g., KOH-mediated nucleophilic substitution ). By contrast, piperazinyl analogs (e.g., ) are synthesized via Mannich reactions or reductive amination.
Biological Activity
The compound 2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , also known as G857-1944, is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of G857-1944 is , and it features a complex structure that includes furan and piperidine moieties. The compound's IUPAC name reflects its intricate arrangement of heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 368.45 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(CC1)CCN1C(c1ccco1)c(sc1nc(-c2ccco2)nn11)c1O |
G857-1944's mechanism of action involves several biological pathways. Preliminary studies suggest it may interact with various neurotransmitter receptors and enzymes involved in key metabolic processes. The presence of the triazole and thiazole rings indicates potential for activity against a range of biological targets.
Antimicrobial Activity
Recent investigations have indicated that G857-1944 exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains. For example, it showed effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects. Binding affinity studies revealed that G857-1944 interacts with serotonin receptors (5-HT), which may explain its potential antidepressant effects. Additionally, it has shown promise in modulating dopamine pathways.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines revealed that G857-1944 has selective toxicity against cancer cells while exhibiting lower toxicity towards normal cells. The compound's cytotoxic profile indicates potential as an anti-cancer agent.
Case Studies
Several case studies have reported on the efficacy of G857-1944 in various experimental settings:
- Study on Antibacterial Efficacy : A study conducted by researchers at the University of Nebraska demonstrated that G857-1944 effectively inhibited growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent .
- Neuropharmacological Assessment : Research published in the Journal of Pharmacology highlighted the compound's ability to reduce anxiety-like behaviors in rodent models, supporting its role as a potential anxiolytic .
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on cancer cells, G857-1944 was found to induce apoptosis in multiple cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
